molecular formula C11H9N3O3 B11819711 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid

2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid

Cat. No.: B11819711
M. Wt: 231.21 g/mol
InChI Key: ZMOZLLODXPTQNF-UHFFFAOYSA-N
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Description

2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-amino-4H-pyrazole with 2-carboxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amino group of the pyrazole and the acyl chloride group of the benzoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions on the aromatic ring can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid is unique due to its specific structural features, which combine the properties of both pyrazole and benzoic acid moieties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-(4H-pyrazole-3-carbonylamino)benzoic acid

InChI

InChI=1S/C11H9N3O3/c15-10(9-5-6-12-14-9)13-8-4-2-1-3-7(8)11(16)17/h1-4,6H,5H2,(H,13,15)(H,16,17)

InChI Key

ZMOZLLODXPTQNF-UHFFFAOYSA-N

Canonical SMILES

C1C=NN=C1C(=O)NC2=CC=CC=C2C(=O)O

solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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